molecular formula C21H26ClFN4O2S B15081571 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15081571
M. Wt: 453.0 g/mol
InChI Key: PDIYMZXFPXGVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as guanine or xanthine.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the substituted purine with an appropriate thiol reagent under mild conditions.

    Alkylation: The final step involves the alkylation of the purine core with an octyl halide to introduce the octyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine analogs.

Scientific Research Applications

8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It finds use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

    Pathways Involved: The pathways affected by this compound include purine metabolism, signal transduction, and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-((2-Chloro-6-fluorobenzyl)thio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Butenyl)-8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C21H26ClFN4O2S

Molecular Weight

453.0 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C21H26ClFN4O2S/c1-3-4-5-6-7-8-12-27-17-18(26(2)20(29)25-19(17)28)24-21(27)30-13-14-15(22)10-9-11-16(14)23/h9-11H,3-8,12-13H2,1-2H3,(H,25,28,29)

InChI Key

PDIYMZXFPXGVON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.